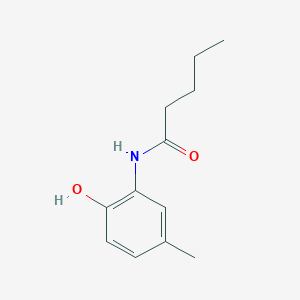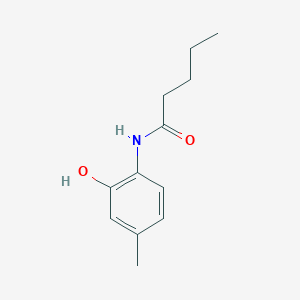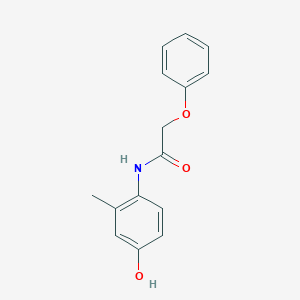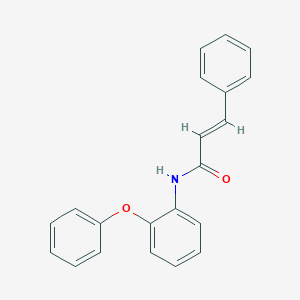
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. It is one of the most commonly used over-the-counter drugs worldwide, and its efficacy and safety have been extensively studied.
Wirkmechanismus
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide works by inhibiting the production of prostaglandins, which are chemicals that cause pain and fever. It does this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing the production of prostaglandins, N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide reduces pain and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and fever, as well as to have anti-inflammatory properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has a number of advantages for use in lab experiments. It is readily available and inexpensive, and its mechanism of action is well understood. However, it also has some limitations. It has a relatively short half-life, which may make it difficult to use in long-term experiments. It is also metabolized by the liver, which may complicate the interpretation of results in experiments involving liver function.
Zukünftige Richtungen
There are a number of future directions for research involving N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. One area of research is the development of new analogs with improved efficacy and safety profiles. Another area of research is the study of the effects of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide on various physiological and biochemical processes, including inflammation, oxidative stress, and liver function. Finally, there is a need for further research on the long-term effects of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, particularly in populations at risk for liver disease.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is a multi-step process that involves the reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol, which is then further reacted with methyl iodide to form N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat mild to moderate pain and fever in both adults and children. In addition to its clinical applications, N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has also been used in scientific research to study various physiological and biochemical processes.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-6-8(3)4-5-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
InChI-Schlüssel |
WPFYTIRJLCMYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
